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Compound of Interest

Compound Name: 2-Chloro-3-nitroquinoline

Cat. No.: B1590397 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-
nitroquinoline

Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-3-
nitroquinoline (CAS No: 78105-37-0), a key intermediate in organic synthesis.[1][2] Designed

for researchers, scientists, and drug development professionals, this document moves beyond

a simple data repository. It offers a detailed interpretation of the spectral features, explains the

underlying chemical principles, and provides robust, field-proven protocols for data acquisition.

The causality behind experimental choices is elucidated to ensure that the described

methodologies are not just procedures to be followed, but self-validating systems for

generating reliable data.

Introduction: The Chemical Identity of 2-Chloro-3-
nitroquinoline
2-Chloro-3-nitroquinoline is a substituted heterocyclic aromatic compound. Its structure,

featuring a quinoline core functionalized with two potent electron-withdrawing groups—a chloro

group at position 2 and a nitro group at position 3—makes it a highly reactive and versatile

building block in medicinal chemistry and material science.[1][3] The precise placement of

these functional groups dictates the molecule's electronic properties and reactivity, particularly

its susceptibility to nucleophilic aromatic substitution.
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Accurate structural confirmation and purity assessment are paramount. Spectroscopic

techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and

Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will dissect the

characteristic spectral signature of 2-Chloro-3-nitroquinoline, providing a foundational

reference for its unambiguous identification.

Molecular Structure and Numbering
The systematic numbering of the quinoline ring is crucial for the correct assignment of NMR

signals. The following diagram illustrates the structure and standard IUPAC numbering for 2-
Chloro-3-nitroquinoline.

Caption: Molecular structure of 2-Chloro-3-nitroquinoline with IUPAC numbering.

Infrared (IR) Spectroscopy Analysis
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a

distinct "fingerprint" based on its functional groups. The spectrum of 2-Chloro-3-nitroquinoline
is dominated by features arising from the nitro group and the substituted aromatic system.

Rationale for Interpretation: The interpretation strategy involves identifying diagnostic peaks in

order of importance.[4] The strong absorptions of the nitro group are typically the most

prominent and easily identifiable features.[5] Subsequently, absorptions related to the aromatic

ring (C-H and C=C stretches) confirm the core structure, and the C-Cl stretch can be identified

in the fingerprint region.[6][7]
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Wavenumber
(cm⁻¹)

Intensity Assignment Vibrational Mode

3100–3000 Medium-Weak Aromatic C-H Stretching

1600–1585 & 1500-

1400
Medium Aromatic C=C In-ring Stretching

1550–1475 Strong N-O Asymmetric Stretching

1360–1290 Strong N-O Symmetric Stretching

850-550 Medium-Strong C-Cl Stretching

900-675 Strong C-H Out-of-Plane Bending

Table 1: Characteristic Infrared Absorption Bands for 2-Chloro-3-nitroquinoline.

Detailed Interpretation:
Nitro Group (NO₂): The most definitive peaks in the spectrum are the two strong absorptions

corresponding to the N-O stretching vibrations.[8] The asymmetric stretch appears at a

higher frequency (typically 1550–1475 cm⁻¹) compared to the symmetric stretch (1360–1290

cm⁻¹).[8] Conjugation with the quinoline ring system causes these bands to appear at slightly

lower wavenumbers than in aliphatic nitro compounds.[8][9] The presence of this distinct pair

of strong bands is a primary indicator for the nitro functionality.[5]

Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ is

characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic

nature of the quinoline core.[7][10]

Aromatic Ring C=C Stretches: Multiple medium-intensity bands in the 1600-1400 cm⁻¹

region arise from the stretching vibrations of the carbon-carbon double bonds within the

aromatic rings.[7][10]

C-Cl Stretch: The absorption due to the C-Cl bond stretch is expected in the fingerprint

region, typically between 850 and 550 cm⁻¹. While this region can be complex, a medium to

strong band here is consistent with the chloro-substituent.[6]
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C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ range result from the

out-of-plane bending of the aromatic C-H bonds. The exact positions can give clues about

the substitution pattern of the benzene portion of the quinoline ring.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in

a molecule. For 2-Chloro-3-nitroquinoline, ¹H and ¹³C NMR provide detailed information

about the electronic environment of each hydrogen and carbon atom in the structure.

Causality of Chemical Shifts: The chemical shifts are heavily influenced by the electronic

effects of the substituents. Both the chloro and nitro groups are strongly electron-withdrawing.

[11] This deshields the nuclei in the quinoline ring system, causing their signals to appear at a

higher chemical shift (downfield) compared to unsubstituted quinoline.[11] The effect is most

pronounced on the atoms ortho and para to the substituents.

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals only for the five protons on the quinoline

ring system (H4, H5, H6, H7, H8), as the substituents at positions 2 and 3 have no protons.

Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H4 8.8 - 9.2 s -

H8 8.1 - 8.4 d J = 8.0 - 8.5

H5 7.9 - 8.2 d J = 8.0 - 8.5

H7 7.8 - 8.1 ddd J ≈ 8.5, 7.0, 1.5

H6 7.6 - 7.9 ddd J ≈ 8.5, 7.0, 1.5

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃).

Interpretation of ¹H NMR Spectrum:
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H4: This proton is situated peri to the nitrogen atom and adjacent to the strongly electron-

withdrawing nitro group. This combined deshielding effect is expected to shift its resonance

significantly downfield, likely appearing as a sharp singlet.

H8 and H5: These protons are on the benzene ring portion. H8 is ortho to the ring nitrogen,

and H5 is peri to the C4a-C8a ring junction, leading to their downfield positions. They are

expected to appear as doublets due to coupling with their respective ortho neighbors (H7

and H6).

H6 and H7: These protons are in the middle of the benzene ring and are coupled to each

other (ortho), as well as to H5 and H8 respectively (meta coupling might be observed). They

are expected to appear as complex multiplets, often as a doublet of doublet of doublets (ddd)

or a triplet of doublets (td).

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms

of the quinoline core.

Carbon Predicted Chemical Shift (δ, ppm)

C2 148 - 152

C3 135 - 140

C4 128 - 132

C4a 145 - 149

C5 125 - 129

C6 130 - 134

C7 127 - 131

C8 129 - 133

C8a 147 - 151

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃).
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Interpretation of ¹³C NMR Spectrum:

C2 and C3: These carbons are directly attached to the electronegative chlorine atom and the

nitro group, respectively. C2, bonded to chlorine and nitrogen, will be significantly downfield.

C3, attached to the nitro group, will also be deshielded.

Quaternary Carbons (C4a, C8a): These carbons at the ring fusion are typically found in the

downfield region of the aromatic spectrum.

Protonated Carbons (C4, C5, C6, C7, C8): These carbons will appear in the typical aromatic

region (120-140 ppm). Their precise shifts are influenced by the overall electron density

distribution across the ring system.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural

information through its fragmentation pattern.

Rationale for Ionization: For a thermally stable aromatic compound like 2-Chloro-3-
nitroquinoline, Electron Ionization (EI) is a robust choice. It reliably produces a molecular ion

and a rich, reproducible fragmentation pattern that serves as a molecular fingerprint.

m/z Ion Comments

208/210 [M]⁺

Molecular ion peak. The 3:1

intensity ratio of the M and

M+2 peaks is characteristic of

the presence of one chlorine

atom.

162/164 [M - NO₂]⁺
Loss of the nitro group (46

Da).

178/180 [M - NO]⁺ Loss of nitric oxide (30 Da).

127 [M - NO₂ - Cl]⁺

Subsequent loss of the

chlorine atom from the [M -

NO₂]⁺ fragment.
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Table 4: Predicted High-Resolution Mass Spectrometry Data.

Interpretation of Mass Spectrum:

Molecular Ion Peak ([M]⁺): The molecular formula C₉H₅ClN₂O₂ gives a monoisotopic mass of

approximately 208.6 g/mol .[1][12] The key feature will be the isotopic pattern for chlorine.

The natural abundance of ³⁵Cl and ³⁷Cl is roughly 3:1. Therefore, the mass spectrum will

show two peaks for the molecular ion at m/z 208 and m/z 210, with an intensity ratio of

approximately 3:1, which is a definitive confirmation of a single chlorine atom in the

molecule.

Major Fragmentation Pathways: Common fragmentation for nitroaromatic compounds

includes the loss of the nitro group as NO₂ (a loss of 46 mass units) and the loss of NO (a

loss of 30 mass units).[13] The subsequent loss of the chlorine radical (35/37 Da) from these

fragments is also a probable pathway.

Experimental Protocols and Workflows
The following protocols are standardized procedures for acquiring high-quality spectroscopic

data. The choice of solvent and concentration is critical, as intermolecular interactions in

quinolines can sometimes lead to concentration-dependent shifts in NMR.[11][14]

General Spectroscopic Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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